N-butyl-2-methyl-1-indolinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-2-methyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-4-9-15-14(17)16-11(2)10-12-7-5-6-8-13(12)16/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZGTMWHFCETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1C(CC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Butyl 2 Methyl 1 Indolinecarboxamide
Strategies for Indoline (B122111) Ring System Construction
The foundational step in the synthesis is the construction of the 2-methylindoline (B143341) scaffold. Several methods are available for this transformation, primarily starting from either 2-methylindole (B41428) or suitable acyclic precursors.
Catalytic Hydrogenation of 2-Methylindole: A prevalent method for synthesizing 2-methylindoline is the catalytic hydrogenation of 2-methylindole. nih.gov This reaction involves the reduction of the C2-C3 double bond of the indole (B1671886) ring. Various catalysts and conditions have been explored to achieve high yields and selectivity. Due to the aromatic stability of the indole nucleus, this hydrogenation can be challenging and may require specific conditions to prevent over-reduction to octahydroindole or reduction of other functional groups. nih.gov
One approach utilizes a Platinum on carbon (Pt/C) catalyst in an acidic aqueous medium, which facilitates the protonation of the indole at the C3 position, forming an iminium ion that is more susceptible to hydrogenation. nih.gov Another method employs Raney cobalt under high pressure, though it may result in lower conversion rates. google.com The use of acidic ionic liquids as a reaction medium with catalysts like palladium-carbon has also been reported to yield 2-methylindoline with high selectivity. google.comgoogle.com
A study on the hydrogenation of 2-methylindole in toluene (B28343) at 60 °C and 40 bar of hydrogen pressure compared various supported metal catalysts. researchgate.net It was noted that alkyl groups adjacent to the nitrogen, as in 2-methylindole, could hinder the catalyst surface adsorption, necessitating increased catalyst loading or higher hydrogen pressure for efficient conversion. nih.govresearchgate.net
Reductive Cyclization: An alternative to starting with the pre-formed indole ring is the construction of the indoline system through reductive cyclization. A patented method describes the synthesis of 2-methylindoline from β-methyl nitrostyrene. google.com This process uses Raney nickel as a catalytic hydrogenation reducing agent, which facilitates both the reduction of the nitro group and the alkene, followed by an intramolecular cyclization to form the indoline ring. google.com This method is noted for its good reaction selectivity and high purity of the final product. google.com
Fischer Indole Synthesis and Subsequent Reduction: The classic Fischer indole synthesis can also be employed to first synthesize 2-methylindole from phenylhydrazine (B124118) and acetone. prepchem.com The resulting acetone-phenylhydrazone is treated with a Lewis acid like zinc chloride at high temperatures to induce cyclization. prepchem.com The 2-methylindole product can then be isolated and subjected to the hydrogenation conditions described above to yield 2-methylindoline.
N-Acylation and N-Alkylation Approaches for Carboxamide Moiety Introduction
Once 2-methylindoline is obtained, the next critical step is the introduction of the N-butylcarboxamide moiety at the indoline nitrogen. This is typically achieved through an N-acylation reaction.
Reaction with Butyl Isocyanate: A direct and efficient method for forming the desired carboxamide is the reaction of 2-methylindoline with butyl isocyanate. This reaction is often catalyzed by a copper(I) salt, such as copper iodide, under mild conditions. researchgate.net The use of a base may also be employed to facilitate the reaction. This approach is generally scalable and tolerates a variety of functional groups on both the indoline and the isocyanate. researchgate.net Borane Lewis acids, such as BCl₃, have also been shown to effectively catalyze the N-carboxamidation of indoles and related heterocycles with isocyanates. cardiff.ac.uk
Two-Step Phosgene-Based Approach: An alternative, two-step approach involves first reacting 2-methylindoline with phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form an intermediate N-carbonyl chloride. This reactive intermediate is then treated with n-butylamine to yield N-butyl-2-methyl-1-indolinecarboxamide. This method avoids the direct handling of potentially unstable isocyanates but requires careful control due to the high reactivity and toxicity of phosgene.
Coupling with Butyric Acid: Direct N-acylation using butyric acid is also a possibility. This typically requires the use of a coupling agent to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the amide bond between 2-methylindoline and butyric acid. researchgate.net Other methods involve the use of boric acid as a catalyst for the direct acylation of indoles with carboxylic acids, although this often requires high temperatures and azeotropic water removal. clockss.org
Stereoselective Synthesis of the Chiral Center (if applicable, at C2 of indoline)
The C2 position of this compound is a chiral center. Therefore, for applications requiring a specific enantiomer, stereoselective synthesis is necessary.
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable precursor, such as N-protected 2-methylindole, is a primary strategy for establishing the C2 stereocenter. oriprobe.comscispace.com This involves using a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, coordinated to chiral ligands. nih.govnih.govacs.org For instance, rhodium catalysts with chiral phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of N-protected 2-substituted indoles, sometimes requiring a base like cesium carbonate to achieve good activity and enantioselectivity. scispace.com Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have also been developed for the complete hydrogenation of indoles, offering a pathway to chiral octahydroindoles, but the initial hydrogenation step to indoline can be controlled to be enantioselective. nih.govacs.org
Kinetic Resolution: If a racemic mixture of 2-methylindoline is synthesized, it can be resolved to isolate the desired enantiomer. Kinetic resolution involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. One reported method for resolving 2-substituted indolines involves deprotonation with a chiral base system (e.g., n-butyllithium and (-)-sparteine) followed by trapping with an electrophile. nih.gov This allows for the separation of the unreacted, enantioenriched indoline from the newly formed product. nih.gov
Optimization of Reaction Conditions for Research Scale Synthesis
Optimizing the synthesis of this compound involves fine-tuning the conditions for both the indoline formation and the subsequent N-acylation to maximize yield and purity.
Optimization of Hydrogenation: For the catalytic hydrogenation of 2-methylindole, key parameters for optimization include the choice of catalyst, solvent, temperature, and hydrogen pressure. The table below summarizes conditions explored for the hydrogenation of indole derivatives, which serve as a guide for optimizing the synthesis of 2-methylindoline.
Table 1: Selected Conditions for Hydrogenation of Indole Derivatives
| Catalyst (mol%) | Substrate | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pt/C (5%) | 2-Methylindole | Toluene | 40 bar H₂, 60 °C | Good | researchgate.net |
| Pd/C | Indole Derivatives | HFIP | Mild conditions | Good | researchgate.net |
| Ru-NHC (2.5 mol%) | N-Boc-3-methyl-indole | n-hexane | 100 bar H₂, 25°C then 100°C | 92% (octahydro) | nih.govacs.org |
| Rh/Ph-TRAP | N-Acyl-2-substituted-indole | Toluene | Cs₂CO₃, 30 atm H₂, 60°C | >99% | scispace.com |
| Raney Ni | β-methyl nitrostyrene | Methanol (B129727) | 30-150 °C, 5-80 atm | Good | google.com |
Optimization of N-Acylation: The N-acylation step also requires careful optimization. When using isocyanates, the choice of catalyst and solvent is crucial. Copper(I)-catalyzed methods are often efficient and proceed under mild conditions. researchgate.net For direct coupling with carboxylic acids, the selection of the coupling reagent and base can significantly impact the reaction outcome.
The table below outlines various conditions for the N-acylation of indoles, which can be adapted for the synthesis of the target compound.
Table 2: Selected Conditions for N-Acylation of Indoles
| Acylating Agent | Catalyst/Reagent | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Thioester | None | Cs₂CO₃ | Xylene | 140 °C, 12 h | 62% | nih.gov |
| Carboxylic Acid | Boric Acid (0.3 eq) | None | Mesitylene | Reflux, 48 h | 52-82% | clockss.org |
| Isocyanate | CuI | - | - | Mild conditions | Good | researchgate.net |
| Isocyanate | BCl₃ (5 mol%) | None | 1,2-dichloroethane | 60 °C | up to 95% | cardiff.ac.uk |
| Carboxylic Acid | DCC / DMAP | - | - | - | High (with EWG) | researchgate.net |
By systematically adjusting these parameters—catalyst loading, reaction time, temperature, and stoichiometry of reagents—researchers can develop a robust and efficient protocol for the synthesis of this compound.
Advanced Spectroscopic and Chromatographic Characterization for Research Integrity
High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Abundance Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to distinguish between molecules with the same nominal mass but different chemical formulas. For a compound like N-butyl-2-methyl-1-indolinecarboxamide, HRMS would be used to confirm its molecular formula, C₁₄H₂₀N₂O.
In practice, the analysis of related indoline-2-carboxamide derivatives demonstrates the power of this technique. For instance, in the characterization of 1-(2-(4-chloro-3-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide, HRMS (electrospray ionization, ES+) was used to determine the exact mass of the protonated molecule [M+H]⁺. The calculated mass for a similar compound, [C₁₈H₁₈FN₂O₂ + H]⁺, was found to be 313.1347, with the experimental analysis yielding a result of 313.1335, confirming the elemental composition with a high degree of confidence. semanticscholar.org This level of precision is crucial for differentiating between potential isomers or impurities.
The isotopic abundance pattern observed in the mass spectrum further corroborates the proposed molecular formula. The relative intensities of the signals corresponding to the molecule containing ¹³C, ¹⁵N, or ¹⁸O isotopes must align with the theoretical distribution for the given elemental composition.
Table 1: Representative High-Resolution Mass Spectrometry Data for an Indoline (B122111) Carboxamide Analog
| Parameter | Value |
| Ionization Mode | Electrospray (ES+) |
| Analyte | [M+H]⁺ |
| Calculated m/z | 313.1347 |
| Found m/z | 313.1335 |
| Molecular Formula | C₁₈H₁₈FN₂O₂ |
Data is for a representative indoline carboxamide analog as detailed in the literature. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unequivocally determine the structure of this compound.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. For this compound, distinct signals would be expected for the aromatic protons of the indoline ring, the protons of the 2-methyl group, the protons of the N-butyl group, and the amide proton.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the target compound, signals would correspond to the carbons of the indoline core, the methyl group, the butyl chain, and the carbonyl carbon of the carboxamide. For example, in the analysis of related indole-2-carboxamide derivatives, the carbonyl carbon (C=O) typically appears around 161 ppm. mdpi.com
2D NMR (COSY, HSQC, HMBC): To assemble the complete molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. This would be used to map out the spin systems within the butyl group and the indoline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon atom to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for instance, linking the butyl group to the amide nitrogen and the carboxamide group to the indoline nitrogen.
In a study of 5-(3-(Dimethylamino)propoxy)-1-benzyl-N-(2-hydroxyethyl)-1H-indole-3-carboxamide, ¹H NMR was used to identify signals for the aromatic protons, the CH₂ groups of the propoxy and hydroxyethyl (B10761427) chains, and the methyl groups. nih.gov The specific chemical shifts and coupling constants provide definitive structural information.
Table 2: Representative ¹H NMR Data for a Related Indole (B1671886) Carboxamide Derivative
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.88 | s | Ar-H |
| 7.69 | d | Ar-H |
| 5.31 | s | CH₂Ph |
| 4.04 | t | CH₂O |
| 2.28 | s | 2CH₃ |
Data is for a representative indole carboxamide analog as detailed in the literature. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic methods are essential for both the isolation of a target compound from a reaction mixture and the assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity analysis of a broad range of organic compounds, including indoline derivatives. cetjournal.it For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the indoline chromophore absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for compounds used in biological or pharmacological studies. acs.org LC-MS, which combines liquid chromatography with mass spectrometry, can be used to obtain mass information for each peak, aiding in the identification of impurities. semanticscholar.orgacs.org
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be an effective technique for purity assessment. The compound is vaporized and passed through a column, and the retention time is a characteristic property. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection. For example, the related compound N-butyl-2-methyl-propanamide has been analyzed using GC. rsc.orgacs.org
Table 3: Representative Chromatographic Parameters for the Analysis of Indoline Derivatives
| Parameter | HPLC | GC |
| Column | Reversed-phase C18 | Non-polar (e.g., SE-30) |
| Mobile/Carrier | Acetonitrile/Water Gradient | Inert Gas (e.g., N₂, He) |
| Detector | UV-Vis or Mass Spectrometer | FID or Mass Spectrometer |
| Typical Purity | >95% | >95% |
Parameters are representative and would require optimization for the specific compound. cetjournal.itrsc.org
Preclinical Pharmacological Investigations of N Butyl 2 Methyl 1 Indolinecarboxamide
In Vitro Characterization of Biological Interactions
The in vitro biological activities of compounds structurally related to N-butyl-2-methyl-1-indolinecarboxamide have been explored in various studies. These investigations shed light on their potential interactions with biological targets, including receptors and enzymes, and their effects on cellular pathways and proliferation.
Research into indole-aryl amide derivatives has revealed modest to low affinity for certain opioid receptors. Specifically, some of these compounds demonstrated Ki values in the low micromolar range for the κ-opioid receptor (κ-OR), while showing negligible affinity for μ- and δ-opioid receptors. mdpi.com For instance, compounds designated as 2 , 5 , and 7 in one study exhibited this selective binding profile for κ-OR. mdpi.com This suggests that the indole (B1671886) carboxamide scaffold may have a preference for this particular receptor subtype.
The indole scaffold is a common feature in molecules designed as kinase inhibitors. nih.gov Studies on indole-2-carboxamide derivatives have identified potent inhibitory activity against several protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E. nih.gov For example, a derivative designated as Va showed an IC₅₀ value of 71 ± 06 nM against EGFR, which was more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 ± 05 nM). nih.gov The same set of compounds also inhibited BRAFV600E with IC₅₀ values ranging from 77 nM to 107 nM. nih.gov
Additionally, the broader class of carboxamides has been investigated for other enzymatic inhibition. For instance, cycloalkanecarboxamide derivatives have been synthesized and tested for their antiproliferative activity, which is often linked to the inhibition of enzymes crucial for cell growth. nih.gov While not directly indoline (B122111) carboxamides, these studies highlight the potential for the carboxamide functional group to be a key pharmacophore in enzyme inhibition.
Indole-based compounds have been shown to modulate cellular pathways related to cell cycle progression and apoptosis. In a study on indole-aryl amide derivatives, compound 5 was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 human colon adenocarcinoma cells. mdpi.com This suggests that compounds with this structural motif can interfere with the normal cell division cycle, leading to programmed cell death in cancer cells.
Furthermore, the anti-angiogenic properties of related indole compounds have been documented. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is regulated by signaling pathways such as the one involving VEGF. Some indole derivatives have been shown to inhibit VEGF, thereby potentially disrupting this pathway. nih.gov
A significant body of research exists on the cytotoxic and antiproliferative effects of substituted indoline and indole carboxamides against various cancer cell lines. For instance, novel 3-substituted derivatives of 2-indolinone were screened for cytotoxicity against HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines, with some derivatives showing IC₅₀ values below 10 µM. nih.gov
In another study, indole-2-carboxamide derivatives demonstrated potent antiproliferative activity, with GI₅₀ values ranging from 26 nM to 86 nM. nih.gov Similarly, certain indole-aryl amides exhibited significant cytotoxicity against a panel of tumor cell lines including HT29, HeLa, MCF7, and PC-3. mdpi.com For example, compound 2 was active against MCF7 and PC3 cells with IC₅₀ values of 0.81 µM and 2.13 µM, respectively. mdpi.com Compound 5 was particularly effective against HT29, PC3, and Jurkat J6 cells, with IC₅₀ values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively. mdpi.com
The table below summarizes the cytotoxic activities of some representative indole carboxamide analogs from the literature.
Table 1: Cytotoxic Activity of Indole Carboxamide Analogs in Preclinical Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 2 | MCF7 | 0.81 | mdpi.com |
| Compound 2 | PC3 | 2.13 | mdpi.com |
| Compound 5 | HT29 | 2.61 | mdpi.com |
| Compound 5 | PC3 | 0.39 | mdpi.com |
| Compound 5 | Jurkat J6 | 0.37 | mdpi.com |
| IVa | HT-29 | < 10 | nih.gov |
| IVb | HT-29 | < 10 | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
While specific SAR studies focusing on the systematic modification of the N-butyl side chain of this compound were not found, research on related structures provides valuable insights into how structural modifications can influence biological activity.
General principles from medicinal chemistry suggest that modifying an N-alkyl chain, such as an N-butyl group, can significantly impact a compound's pharmacological profile. Alterations in the length, branching, and polarity of the N-butyl side chain can influence factors such as:
Lipophilicity: Changes in the alkyl chain length directly affect the compound's lipophilicity, which in turn can alter its membrane permeability, solubility, and interaction with hydrophobic pockets in target proteins.
Steric Hindrance: The size and shape of the N-butyl group can influence how the molecule fits into a binding site. Increasing or decreasing its size can either enhance or diminish binding affinity.
Metabolic Stability: The N-butyl group can be a site for metabolism. Modifications to this chain can alter the rate and pathway of metabolic degradation.
Table 2: List of Compounds Mentioned
| Compound Name/ID | Chemical Class |
|---|---|
| Compound 2 | Indole-aryl amide derivative |
| Compound 5 | Indole-aryl amide derivative |
| Compound 7 | Indole-aryl amide derivative |
| Va | Indole-2-carboxamide derivative |
| IVa | 3-substituted 2-indolinone derivative |
| IVb | 3-substituted 2-indolinone derivative |
| Erlotinib | Kinase inhibitor |
Exploration of Substitutions on the Indoline Core Structure
No published studies were identified that specifically investigated the impact of substitutions on the indoline core of this compound. Research on other indoline-containing compounds suggests that modifications to the aromatic ring or the saturated portion of the indoline core can significantly influence biological activity. For instance, in other chemical series, the introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) ring of the indoline nucleus has been shown to modulate potency and selectivity for various biological targets. Similarly, substitutions at other positions of the five-membered ring can affect the compound's conformational properties and, consequently, its interaction with protein binding sites. However, without specific data for this compound, any discussion remains hypothetical.
Impact of Carboxamide Linker Modifications on Biological Activity
There is no available research detailing the effects of modifying the carboxamide linker of this compound on its biological activity. In the broader field of medicinal chemistry, the carboxamide linker is a common motif that is frequently altered to optimize pharmacokinetic and pharmacodynamic properties. Modifications can include altering the alkyl chain length (in this case, the n-butyl group), introducing branching, or replacing the entire carboxamide moiety with bioisosteres such as sulfonamides or reversed amides. These changes can impact a compound's solubility, metabolic stability, and binding affinity. Without experimental data, it is not possible to provide a detailed analysis for this compound.
Research on Pharmacokinetic and Biotransformation Properties of N Butyl 2 Methyl 1 Indolinecarboxamide Preclinical and in Vitro Focus
In Vitro Metabolic Stability Assessment in Biological Systems
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. These assessments are typically conducted using subcellular fractions or intact cells from the liver, the primary site of drug metabolism. The goal is to measure the rate at which the parent compound is eliminated over time when exposed to these metabolically active systems.
Hepatic Microsomal Stability Studies (e.g., S9 fractions)
Hepatic microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic reactions.
In a typical assay, N-butyl-2-methyl-1-indolinecarboxamide would be incubated with pooled human or preclinical species (e.g., rat, mouse) liver microsomes or S9 fractions at a physiological temperature of 37°C. The reaction is initiated by adding necessary cofactors, such as NADPH for Phase I reactions. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a solvent like acetonitrile (B52724). The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.
Illustrative Data: The following table presents hypothetical results for the metabolic stability of this compound in human liver microsomes.
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 12 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
From this illustrative data, the calculated in vitro half-life (t½) would be approximately 25 minutes, suggesting moderate metabolic instability.
Hepatocyte Incubation Studies for Clearance Prediction
While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery and cellular structure of intact liver cells. Cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes, cofactors, and transporters, providing a more comprehensive and physiologically relevant model.
In these studies, this compound is incubated with a suspension of hepatocytes from various species. Similar to microsomal studies, the disappearance of the parent compound is monitored over time. The data generated from hepatocyte incubations are often used to predict the in vivo hepatic clearance of a drug. The intrinsic clearance values obtained from these assays can be scaled using physiological parameters to estimate how quickly the liver would remove the drug from the bloodstream in a living organism.
Illustrative Data: The table below shows a hypothetical comparison of intrinsic clearance values for this compound across different preclinical species and humans, as determined in hepatocyte suspension assays.
| Species | Intrinsic Clearance (Clint, µL/min/10^6 cells) |
| Mouse | 150 |
| Rat | 95 |
| Dog | 40 |
| Monkey | 30 |
| Human | 55 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
This illustrative data suggests potential species differences in the metabolism of the compound, with higher clearance predicted in rodents compared to dogs, monkeys, and humans.
Identification and Structural Elucidation of Major Biotransformation Products
Identifying the metabolic pathways of a drug candidate is crucial for understanding its disposition and identifying potentially active or toxic metabolites. Following incubation with microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry to detect and identify the structures of biotransformation products.
For this compound, potential metabolic pathways could include:
Oxidation: Hydroxylation on the butyl chain, the indoline (B122111) ring, or the methyl group, primarily mediated by CYP enzymes.
N-dealkylation: Removal of the butyl group.
Conjugation: If hydroxylated metabolites are formed, they could subsequently undergo Phase II conjugation reactions (e.g., glucuronidation) to form more water-soluble products for excretion.
Structural elucidation is confirmed by comparing the mass spectral fragmentation patterns of the metabolites with that of the parent compound.
Plasma Protein Binding Characteristics in Preclinical Species
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared by metabolic enzymes. Therefore, determining the plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.
The equilibrium dialysis method is commonly used to measure PPB. In this technique, a semipermeable membrane separates a plasma sample containing this compound from a drug-free buffer solution. The system is allowed to reach equilibrium, after which the concentration of the compound in both compartments is measured. The percentage of bound drug is then calculated. These studies are conducted across plasma from different preclinical species and humans to identify any significant species-specific differences.
Illustrative Data: The following table shows hypothetical plasma protein binding values for this compound.
| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |
| Mouse | 98.5 | 1.5 |
| Rat | 98.2 | 1.8 |
| Dog | 99.1 | 0.9 |
| Monkey | 99.3 | 0.7 |
| Human | 99.5 | 0.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
This illustrative data indicates that this compound is highly bound to plasma proteins across all species tested, which would result in a low volume of distribution and potentially a longer half-life.
In Vitro Evaluation of Enzyme Inhibition/Induction Potential (e.g., Cytochrome P450)
Assessing a compound's potential to inhibit or induce CYP enzymes is a critical component of preclinical safety evaluation to predict drug-drug interactions (DDIs). Inhibition of a CYP enzyme can decrease the metabolism of a co-administered drug, leading to elevated plasma concentrations and potential toxicity. Conversely, enzyme induction can increase the metabolism of a co-administered drug, potentially reducing its efficacy.
Inhibition studies are typically performed using human liver microsomes or recombinant human CYP enzymes. This compound would be co-incubated with specific probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The ability of the compound to inhibit the formation of the substrate's metabolite is measured, and an IC50 value (the concentration that causes 50% inhibition) is determined.
Induction potential is typically evaluated in cultured human hepatocytes. The cells are treated with this compound for a period (e.g., 48-72 hours), after which changes in CYP enzyme mRNA levels or activity are measured.
Illustrative Data: This table provides hypothetical IC50 values for CYP inhibition by this compound.
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | > 50 |
| CYP2C19 | S-Mephenytoin | 25 |
| CYP2D6 | Dextromethorphan | > 50 |
| CYP3A4 | Midazolam | > 50 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
The illustrative results suggest that this compound has a low potential to inhibit major CYP isoforms, with only weak inhibition observed for CYP2C19. Further investigation into its induction potential would also be necessary for a complete DDI profile.
Computational and Theoretical Chemistry Studies of N Butyl 2 Methyl 1 Indolinecarboxamide
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-butyl-2-methyl-1-indolinecarboxamide, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding energy.
In studies of related indole (B1671886) derivatives, molecular docking has been successfully used to identify potential antibacterial agents. For example, in a study on indole derivatives, compounds were docked against penicillin-binding proteins to predict their antibacterial activity. nih.gov The results indicated that specific substitutions on the indole ring led to better binding scores, suggesting a higher potential for antibacterial efficacy. nih.gov For instance, certain derivatives showed better binding scores against penicillin-binding protein 2 and 2a than conventional antibiotics. nih.gov
Illustrative Molecular Docking Data for Indole Derivatives nih.gov
| Compound | Target Protein | Binding Score (kcal/mol) |
| Indole Derivative 1 | Penicillin-Binding Protein 2 | -7.5 |
| Indole Derivative 2 | Penicillin-Binding Protein 2a | -8.2 |
| Ampicillin | Penicillin-Binding Protein 2 | -6.8 |
| Sultamicillin | Penicillin-Binding Protein 2a | -7.1 |
Note: The data in this table is illustrative and based on findings for related indole derivatives, not this compound.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can be used to study its conformational flexibility in different environments (e.g., in water or bound to a protein). When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and reveal key dynamic interactions that contribute to binding affinity.
For instance, MD simulations have been employed to study the stability of ligand-protein complexes in various contexts. In studies of ionic liquids containing N-butyl groups, MD simulations have been used to investigate their physical properties and interactions. nih.govcapes.gov.br In the context of drug discovery, MD simulations on complexes of inhibitors with their target proteins can reveal the stability of hydrogen bonds and other non-covalent interactions over the simulation time, providing insights into the residence time of the inhibitor in the binding pocket. Studies on various bioactive molecules have shown that stable interactions observed in MD simulations correlate well with the compound's inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. For a molecule like this compound, a QSAR study would typically involve a set of structurally similar compounds with known activities against a specific target.
A QSAR study on a series of indole derivatives with antibacterial activity used multiple linear regression to build a model. nih.gov This model identified that compounds with high electronic energy and dipole moment were more effective against S. aureus. nih.gov In another example, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of Casein Kinase II (CK2). nih.gov This model was then used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives, one of which was subsequently confirmed to be a potent CK2 inhibitor. nih.gov
Illustrative QSAR Model Parameters for Indole Derivatives nih.gov
| Descriptor | Correlation with Antibacterial Activity |
| Electronic Energy | Positive |
| Dipole Moment | Positive |
| Kappa 2 (κ2) | Negative |
| Connectivity Index (2χv) | Positive |
Note: The data in this table is illustrative and based on findings for related indole derivatives, not this compound.
De Novo Design Approaches for Scaffold Diversification
De novo design is a computational strategy used to generate novel molecular structures with desired properties from scratch. This approach can be used to diversify a chemical scaffold like 1-indolinecarboxamide to explore new chemical space and identify compounds with improved activity or other desirable properties. The process often involves assembling fragments in a protein's binding site or using generative models to create new molecules with specific characteristics.
While no specific de novo design studies on the this compound scaffold were found, the principles of this approach are widely applied in drug discovery. For example, de novo design has been used to create focused libraries of compounds targeting enzymes like DNA methyltransferase 1 (DNMT1). mdpi.com These studies compare ligand-based and structure-based de novo design methods to generate novel chemical entities with predicted bioactivity. mdpi.comnih.gov
Conformational Analysis and Electronic Structure Calculations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, understanding its preferred conformation is crucial as it dictates how it interacts with biological targets. Electronic structure calculations, often performed using density functional theory (DFT), provide insights into the electronic properties of a molecule, such as its orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
A study on the conformational preferences of N-acylpiperidines, which share the N-acyl amide feature with the target compound, revealed that the presence of a methyl group at the 2-position can significantly influence the conformational equilibrium. nih.gov For N,2-dimethylpiperidine-1-carboxamide, the axial conformer was found to be more stable than the equatorial one. nih.gov Electronic structure calculations can further explain these preferences by analyzing steric and electronic effects. For instance, calculations on imidazo[1,2-a]pyridine (B132010) derivatives have been used to determine their HOMO-LUMO gap, which is an indicator of chemical reactivity, and to map their molecular electrostatic potential to identify regions prone to electrophilic or nucleophilic attack. researchgate.net
Advanced Analytical Method Development for N Butyl 2 Methyl 1 Indolinecarboxamide Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitation in Research Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone analytical technique, offering high sensitivity and selectivity for the quantification of compounds in complex biological matrices. cmro.innih.gov Its application is crucial for pharmacokinetic studies and metabolite identification in drug discovery and development. nih.govresearchgate.net The development of an LC-MS/MS method for N-butyl-2-methyl-1-indolinecarboxamide would involve optimizing chromatographic separation and mass spectrometric detection.
Chromatographic Separation: A reversed-phase liquid chromatography approach is commonly employed for compounds of similar polarity. researchtrends.net Separation is typically achieved using a C18 stationary phase, which provides good retention for moderately non-polar molecules. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency. researchtrends.net
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is a frequently used technique for nitrogen-containing compounds, as it readily forms protonated molecular ions [M+H]+. researchtrends.net For this compound (molar mass to be calculated), the precursor ion would be selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). researchgate.net This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for detection at nanomolar or even picomolar concentrations. cmro.in The use of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision. nih.gov
| Parameter | Suggested Condition | Rationale |
| LC Column | C18, 100 mm x 2.1 mm, 1.7 µm | Provides efficient separation for compounds of this type. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength. researchtrends.net |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS applications. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |
| Injection Volume | 5 µL | A common injection volume for modern LC-MS systems. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for amine-containing compounds to form [M+H]+ ions. researchtrends.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | Offers high selectivity and sensitivity for quantification. nih.gov |
High-Performance Liquid Chromatography (HPLC) Methods for Purity and Stability Studies
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a fundamental technique for assessing the purity of a compound and evaluating its stability over time. A well-developed HPLC method can separate the active compound from impurities, synthetic by-products, and degradation products.
Method Development: Similar to LC-MS/MS, a reversed-phase HPLC method is the standard approach. A C18 column is often the first choice for method development. nih.govscielo.br The mobile phase typically involves a mixture of acetonitrile or methanol (B129727) and water. nih.gov The method can be run in either isocratic (constant mobile phase composition) or gradient mode. Gradient elution is generally preferred for stability studies as it can resolve compounds with a wider range of polarities, which is necessary to separate unknown degradation products from the parent compound. nih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance (λmax), ensuring high sensitivity. nih.gov
Application in Stability Studies: To establish a method as "stability-indicating," forced degradation studies are performed. This involves subjecting the this compound sample to stress conditions such as acid, base, oxidation, heat, and light. The HPLC method must be able to resolve the parent peak from all significant degradation product peaks, demonstrating specificity.
| Parameter | Suggested Condition | Purpose |
| HPLC Column | C18, 150 mm x 4.6 mm, 2.6 µm | Standard column for purity and assay methods. nih.gov |
| Mobile Phase | Acetonitrile and Water (Gradient) | Resolves a wide range of potential impurities and degradants. |
| Detector | Photodiode Array (PDA) or UV | Allows for determination of λmax and peak purity analysis. |
| Wavelength | Determined by UV scan (e.g., 254 nm) | Set at maximum absorbance for optimal sensitivity. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns. scielo.br |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. scielo.br |
Development of Spectrophotometric Assays for In Vitro Research Studies
For simple, rapid quantification in non-complex matrices, such as buffer solutions used in in vitro research, a UV-Visible spectrophotometric assay can be developed. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).
The initial step in developing a spectrophotometric assay is to determine the wavelength of maximum absorbance (λmax) of this compound. This is achieved by scanning a solution of the compound across a range of UV-Visible wavelengths (e.g., 200-400 nm) to identify the peak absorbance.
Once λmax is established, a calibration curve is generated. Standard solutions of known concentrations are prepared, and their absorbance is measured at the determined λmax. A graph of absorbance versus concentration is plotted, which should yield a straight line passing through the origin. The linear regression equation (y = mx + c) from this curve can then be used to determine the concentration of unknown samples based on their measured absorbance. This method is cost-effective and suitable for high-throughput screening applications in early-stage research.
Method Validation for Research-Grade Analysis
Validation is the process of confirming that an analytical procedure is suitable for its intended purpose. gavinpublishers.com For research-grade analysis, key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. gavinpublishers.com It is typically evaluated by analyzing a series of at least five concentrations and is confirmed if the correlation coefficient (R²) is ≥ 0.99. scielo.br
Accuracy: Represents the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix. routledge.com The recovery is expected to be within a range of 98-102% for drug products. scielo.brgavinpublishers.com
Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. routledge.com It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment). routledge.com An RSD of < 2-5% is generally considered acceptable. scielo.br
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. researchgate.net
| Parameter | LC-MS/MS (Quantitation) | HPLC-UV (Purity/Assay) | Spectrophotometry |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 | ≥ 0.998 |
| Range | 0.1 - 100 ng/mL | 80 - 120% of test conc. npra.gov.my | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% scielo.br | 97 - 103% |
| Precision (RSD) | < 15% (at LLOQ), < 10% (other levels) | < 2% | < 3% |
| LOQ | ~0.1 ng/mL | ~0.05% of test conc. | ~1 µg/mL |
Future Research Directions and Translational Perspectives for N Butyl 2 Methyl 1 Indolinecarboxamide
Exploration of Novel Biological Targets and Mechanistic Hypotheses
The initial step in characterizing N-butyl-2-methyl-1-indolinecarboxamide involves identifying its molecular targets within a biological system. The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors and enzymes. Therefore, initial hypotheses could be formulated based on the activities of structurally similar compounds.
Future research should focus on:
Broad-Spectrum Target Screening: Employing high-throughput screening (HTS) against a diverse panel of receptors, enzymes, and ion channels to identify initial hits. This could include G-protein coupled receptors (GPCRs), kinases, and proteases, which are common targets for indoline-containing molecules.
Computational Modeling and Docking Studies: In silico approaches can predict potential binding affinities of this compound to known protein structures. This can help in prioritizing experimental assays and formulating more specific mechanistic hypotheses.
Affinity-Based Proteomics: Techniques such as chemical proteomics can be utilized to pull down binding partners of the compound from cell lysates, thereby identifying direct molecular targets in an unbiased manner.
A proposed initial screening panel is detailed in the table below.
| Target Class | Examples of Specific Targets for Screening | Rationale |
| GPCRs | Serotonin (B10506), Dopamine (B1211576), Adrenergic Receptors | The indoline core is present in many GPCR ligands. |
| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Many kinase inhibitors feature heterocyclic scaffolds similar to indoline. |
| Ion Channels | Sodium, Potassium, Calcium Channels | Modulation of ion channels is a common mechanism for neurologically active compounds. |
| Nuclear Receptors | Estrogen, Androgen Receptors | To assess potential endocrine-disrupting activities. |
Integration with Advanced Screening Platforms for Diverse Research Applications
Once initial biological targets are identified, this compound can be integrated into more sophisticated screening platforms to explore its effects in various disease-relevant contexts.
Key research applications could include:
Phenotypic Screening: Utilizing high-content imaging and analysis to observe the effects of the compound on cellular morphology, proliferation, and other phenotypic markers in various cell lines (e.g., cancer cells, neurons).
Reporter Gene Assays: To quantify the activation or inhibition of specific signaling pathways downstream of the identified target.
Target-Based Functional Assays: Developing specific functional assays to measure the compound's effect on the activity of its confirmed molecular target (e.g., enzyme inhibition assays, receptor binding assays).
Development of Advanced In Vitro and Ex Vivo Models for Pharmacological Characterization
To gain a deeper understanding of the compound's pharmacological profile, it is crucial to move beyond simple cell-based assays to more complex and physiologically relevant models.
Future development in this area should include:
3D Cell Culture Models: Using spheroids or organoids to better mimic the in vivo microenvironment and assess the compound's efficacy and penetration. For instance, if the compound shows anti-proliferative effects in 2D cancer cell lines, its activity should be confirmed in 3D tumor spheroids.
Co-culture Systems: Establishing models that include multiple cell types to study the compound's effects on cell-cell interactions (e.g., neuron-glia co-cultures, tumor-stroma co-cultures).
Ex Vivo Tissue Models: Employing freshly isolated tissues (e.g., brain slices, arterial rings) to study the compound's physiological effects in a more integrated system. This allows for the assessment of tissue-level responses and potential off-target effects.
| Model Type | Research Question | Example Application |
| 3D Tumor Spheroids | Does the compound inhibit cancer cell growth in a more realistic tumor microenvironment? | Assessing the anti-cancer potential of this compound. |
| Neuron-Glia Co-cultures | How does the compound affect neuronal function and neuroinflammation? | Investigating potential neuroprotective or neuro-modulatory effects. |
| Ex Vivo Brain Slices | Can the compound modulate synaptic plasticity or neuronal excitability? | Characterizing the neuropharmacological profile of the compound. |
Strategic Considerations for Further Preclinical Development (excluding clinical translation)
Following a thorough in vitro and ex vivo characterization, a strategic plan for further preclinical development is necessary. This phase focuses on generating the data required to establish a proof-of-concept for a specific therapeutic application.
Key strategic considerations include:
Lead Optimization: If the initial compound shows promising activity but has suboptimal properties (e.g., poor potency or metabolic instability), a medicinal chemistry program should be initiated to synthesize and test analogues. This involves creating a structure-activity relationship (SAR) profile to guide the design of more potent and drug-like molecules.
ADME/Tox Profiling: Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as preliminary cytotoxicity testing, is essential. This includes assays for metabolic stability in liver microsomes, plasma protein binding, and cell viability in various cell lines.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing preliminary PK/PD models based on in vitro data can help in predicting the compound's behavior in vivo and in designing future animal studies.
This structured approach will enable a systematic and scientifically rigorous evaluation of this compound, laying the necessary groundwork for any potential future translational efforts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-butyl-2-methyl-1-indolinecarboxamide, and how are purity and yield optimized?
- Methodological Answer :
-
Amide Coupling (Method A) : React carboxylic acids with amines using EDC·HCl, HOBt, and DIPEA in anhydrous DMF. Purify via silica gel chromatography (DCM/MeOH gradient) to achieve >95% purity .
-
N-Boc Deprotection (Method C) : Treat N-Boc-protected intermediates with TFA in DCM, neutralize with NaHCO₃, and purify via TLC .
-
Yield Optimization : Use high-throughput screening to identify ideal stoichiometric ratios (e.g., 1:1.2 acid-to-amine) and monitor reactions with TLC .
- Data Table :
| Method | Reagents | Purity | Yield Range |
|---|---|---|---|
| A | EDC·HCl, HOBt | >95% | 60-75% |
| C | TFA, NaHCO₃ | >95% | 70-85% |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for indoline protons (δ 6.8–7.2 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₄H₂₀N₂O) with <5 ppm mass accuracy .
- HPLC : Validate purity using C18 columns with MeCN/H₂O mobile phases .
Q. What initial biological activities have been reported for indolinecarboxamide derivatives?
- Key Findings :
- Antihypertriglyceridemic Activity : N-Benzoylphenyl derivatives reduced plasma lipids in murine models (IC₅₀: 0.8–2.5 µM) .
- Antimicrobial Potential : Thiophene-containing analogs showed MIC values of 4–16 µg/mL against S. aureus .
- Contradictions : Some derivatives exhibited antiallergic effects (e.g., histamine inhibition), while others showed antioxidant properties, suggesting scaffold versatility .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in multi-step syntheses?
- Methodological Answer :
- Continuous Flow Reactors : Improve mixing and temperature control for indoline ring closure (e.g., 80°C, 2 hr residence time) .
- Catalytic Systems : Use Pd/C or Ni catalysts for reductive amination steps to suppress side reactions (e.g., over-alkylation) .
- By-Product Analysis : Employ LC-MS to detect impurities (e.g., unreacted intermediates) and adjust pH/temperature .
Q. How can contradictions in reported biological activities of indolinecarboxamides be resolved?
- Analytical Framework :
- Comparative Assays : Test derivatives under standardized conditions (e.g., fixed IC₅₀ protocols) to isolate structural determinants of activity .
- Target Profiling : Use kinase panels or GPCR screens to identify off-target interactions that explain divergent effects (e.g., COX-2 vs. H1 receptor binding) .
- Meta-Analysis : Pool data from studies with similar substituents (e.g., N-alkyl vs. N-aryl groups) to identify trends .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
-
Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD values) to enzymes like lipoxygenase .
-
Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets in Mycobacterium enoyl-ACP reductase) .
-
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for target engagement .
- Data Table :
| Technique | Target | Key Parameter | Reference |
|---|---|---|---|
| SPR | Lipoxygenase | KD = 120 nM | |
| Docking | Enoyl-ACP reductase | Binding Energy = -9.2 kcal/mol |
Q. How can computational methods enhance the design of indolinecarboxamide analogs?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronegativity (e.g., para-Cl groups) with antibacterial potency (R² > 0.85) .
- MD Simulations : Simulate ligand-receptor stability over 100 ns to prioritize stable analogs .
- ADMET Prediction : Use SwissADME to filter candidates with poor bioavailability (e.g., LogP > 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
